5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound belongs to a class of hybrid heterocyclic molecules combining thiazolo-triazole, piperazine, and fluorophenyl moieties. The 2-fluorophenyl group may enhance metabolic stability and receptor affinity, while the m-tolyl substituent contributes to lipophilicity and bioavailability. Though direct pharmacological data for this compound are absent in the provided evidence, structurally related analogs exhibit antitumor, antifungal, and antidepressant activities .
Properties
IUPAC Name |
5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-15-6-5-7-17(14-15)20(21-22(30)29-23(31-21)25-16(2)26-29)28-12-10-27(11-13-28)19-9-4-3-8-18(19)24/h3-9,14,20,30H,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXWXYCWHNWTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCN(CC4)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-(2-Fluorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule belonging to the class of thiazolo[3,2-b][1,2,4]triazoles. Its unique structure combines a thiazole ring with a triazole moiety and various substituents that enhance its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 451.56 g/mol. The presence of the piperazine moiety and the fluorophenyl group contributes to its pharmacological properties. The structural features are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 451.56 g/mol |
| CAS Number | 898367-90-3 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research has indicated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various resistant bacterial strains. Studies have demonstrated that it inhibits key metabolic enzymes necessary for bacterial survival, making it a potential candidate for antibiotic development.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays suggest that it can modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses in cellular models. This activity highlights its therapeutic potential in treating inflammatory diseases.
Antitumor Activity
Significant findings have emerged regarding the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors. For instance, studies report that it effectively reduces cell viability in various cancer types at micromolar concentrations .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound selectively inhibits human equilibrative nucleoside transporters (ENTs), which play a critical role in nucleotide synthesis and adenosine regulation.
- Reversible Inhibition : It acts as a reversible inhibitor of monoamine oxidase (MAO), particularly MAO-B, with high selectivity indices compared to other inhibitors. This action is crucial for potential applications in neurodegenerative disorders like Alzheimer's disease .
Case Studies
Several studies have reported on the biological activity of this compound:
- Antimicrobial Evaluation : A study tested various derivatives against resistant bacterial strains, revealing that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.
- Cytotoxicity Assessment : In vitro cytotoxicity assays using healthy fibroblast cells (L929) showed that while some derivatives caused cell death at higher concentrations, others maintained low toxicity profiles, indicating their potential as safer therapeutic agents .
- Antitumor Efficacy : Research demonstrated that treatment with this compound led to decreased proliferation rates in several cancer cell lines, suggesting its utility as an anticancer agent through apoptosis induction mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related molecules from the evidence:
Key Observations:
Structural Diversity :
- The target compound’s thiazolo-triazole core differentiates it from pyrazole-thiazole (Compounds 4/5) or triazole-thiadiazole hybrids . This core may influence electronic properties and binding to biological targets.
- Fluorophenyl vs. Chlorophenyl : Fluorine substitution (as in the target compound and Compound 5) improves metabolic stability compared to chlorine (Compound 4) but may reduce receptor affinity due to steric effects .
In contrast, pyrazoline analogs (Compounds 4/5) show antitumor activity . Triazole Functionality: The triazole ring in the target compound and ’s derivatives is critical for antifungal activity, likely via cytochrome P450 inhibition (e.g., lanosterol 14-α-demethylase) .
Such structural rigidity may correlate with enhanced stability in vivo.
Research Findings and Hypotheses
- Antifungal Potential: Molecular docking studies on triazole-thiadiazole analogs () demonstrate strong binding to lanosterol 14-α-demethylase (PDB: 3LD6), suggesting the target compound may share this mechanism .
- CNS Activity : The piperazine and fluorophenyl groups in the target compound resemble those in the antidepressant trazodone, implying possible serotonin reuptake inhibition or 5-HT2A antagonism .
Q & A
Q. How can researchers validate the metabolic stability of this compound in preclinical models?
- Methodological Answer : Conduct microsomal stability assays (rat/human liver microsomes) with NADPH cofactors. Monitor parent compound depletion via LC-MS. ’s enzyme-targeted approach can be extended to CYP450 inhibition studies to identify metabolic hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
